2-Hydroxynaringenin 2-Hydroxynaringenin 2, 4', 5, 7-Tetrahydroxyflavanone, also known as 2-hydroxynaringenin, belongs to the class of organic compounds known as 7-hydroxyflavonoids. These are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. 2, 4', 5, 7-Tetrahydroxyflavanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4', 5, 7-tetrahydroxyflavanone is primarily located in the cytoplasm. Outside of the human body, 2, 4', 5, 7-tetrahydroxyflavanone can be found in fruits. This makes 2, 4', 5, 7-tetrahydroxyflavanone a potential biomarker for the consumption of this food product.
2,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one is a tetrahydroxyflavanone carrying the hydroxy groups at positions 2, 4', 5 and 7. It has a role as a plant metabolite. It is a tetrahydroxyflavanone and a member of 2-hydroxyflavanones.
Brand Name: Vulcanchem
CAS No.: 58124-18-8
VCID: VC21336479
InChI: InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2
SMILES: C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol

2-Hydroxynaringenin

CAS No.: 58124-18-8

Cat. No.: VC21336479

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxynaringenin - 58124-18-8

CAS No. 58124-18-8
Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
IUPAC Name 2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one
Standard InChI InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2
Standard InChI Key NFENYLPEYDNIMO-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O
Canonical SMILES C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O

ParameterValue
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
CAS Number58124-18-8
Systematic Name2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
InChI KeyNFENYLPEYDNIMO-UHFFFAOYSA-N
Creation Date2007-12-05 (PubChem)
Last Modified2025-03-01 (PubChem)

The compound can exist in different enantiomeric forms, with (2R)-2-hydroxynaringenin being one specific configuration that has been well characterized . It is a tetrahydroxyflavanone carrying hydroxyl groups at positions 2, 4', 5, and 7 . The (2R)-2-hydroxynaringenin is functionally related to (R)-naringenin and is an enantiomer of (2S)-2-hydroxynaringenin .

Structural Characteristics

2-Hydroxynaringenin features a characteristic 2,3-dihydro-4H-1-benzopyran-4-one (chroman-4-one) core structure with hydroxyl groups at specific positions. The presence of these hydroxyl groups is crucial for its biochemical functions, particularly in serving as a substrate for various glycosyltransferases . The compound's structure enables it to participate in glycosylation reactions, which lead to the formation of various flavone C-glycosides in plants.

Biosynthesis and Natural Occurrence

2-Hydroxynaringenin is primarily known as an intermediate compound in the biosynthesis pathway of flavone C-glycosides, which are important secondary metabolites in plants.

Biosynthetic Pathway

The biosynthesis of 2-hydroxynaringenin involves the hydroxylation of naringenin, catalyzed by specific enzymes called flavanone 2-hydroxylases. Research has identified several such enzymes in different plant species.

In tea plants (Camellia sinensis), the enzyme CsF2H (flavanone 2-hydroxylase) converts naringenin into 2-hydroxynaringenin as part of the flavone C-glycoside biosynthesis pathway . This enzyme has been characterized as the first key enzyme in this pathway, containing four cytochrome P450-specific conserved motifs and targeting the endoplasmic reticulum .

Table 2: Key Enzymes Involved in 2-Hydroxynaringenin Metabolism

EnzymePlant SourceFunctionReference
CsF2HCamellia sinensis (tea)Converts naringenin to 2-hydroxynaringenin
SbCGTa-C-glycosylates 2-hydroxynaringenin
SbCGTb-C-glycosylates 2-hydroxynaringenin mono-C-glucoside
FcCGT/CuCGTCitrus plantsCatalyze di-C-glucosylation of 2-hydroxynaringenin
DcaCGTDendrobium catenatum (orchid)Catalyzes di-C-glycosylation of 2-hydroxynaringenin
UGT708A6MaizeForms both C-glycoside and O-glycoside derivatives

Natural Sources

2-Hydroxynaringenin has been identified in various plant species, particularly those that produce flavone C-glycosides. Significant sources include:

  • Tea plants (Camellia sinensis): Here, it serves as an intermediate in the biosynthesis of flavone C-glycosides, which are important compounds distinguishing different tea cultivars and categories .

  • Desmodium uncinatum (Jacq.) (Fabaceae): This plant utilizes 2-hydroxynaringenin in the biosynthesis of C-glucosylflavonoids .

  • Citrus plants: In kumquat (Fortunella crassifolia) and satsuma mandarin (Citrus unshiu), 2-hydroxynaringenin is involved in the formation of di-C-glucosyl flavonoids .

  • Orchids: In Dendrobium catenatum, 2-hydroxynaringenin serves as a substrate for the novel C-glycosyltransferase DcaCGT .

Biochemical Functions and Enzymatic Reactions

The primary biochemical function of 2-hydroxynaringenin is serving as a substrate for various glycosyltransferases involved in flavone C-glycoside biosynthesis.

Role in Flavone C-Glycoside Biosynthesis

Research has demonstrated that 2-hydroxynaringenin is a crucial intermediate in the biosynthesis pathway of flavone C-glycosides. This pathway involves two main steps:

  • Hydroxylation of naringenin to form 2-hydroxynaringenin, catalyzed by flavanone 2-hydroxylases like CsF2H .

  • C-glycosylation of 2-hydroxynaringenin to form mono-C-glycosides and di-C-glycosides, catalyzed by various C-glycosyltransferases (CGTs) .

In tea plants, the expression level of CsF2H has been found to positively correlate with the content of nine different flavone C-glycosides, indicating its importance in the biosynthesis pathway . Suppression of CsF2H significantly reduced the levels of these flavone C-glycosides, further confirming its role .

Enzymatic Interactions

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (μM-1 s-1)Reference
SbCGTa2-hydroxynaringenin + UDP-Glc--1.529 ± 0.160
SbCGTa2-hydroxynaringenin + UDP-Ara--0.004 ± 0.000
SbCGTa2-hydroxynaringenin mono-C-glucoside + UDP-Glc--0.0006 ± 0.0001
FcCGTPhloretin<0.512.0-
FcCGTNothofagin (3'-C-glucosylphloretin)14.45.3-

Structural Biological Insights

Crystal structures of some glycosyltransferases that use 2-hydroxynaringenin as a substrate have provided insights into the catalytic mechanisms involved in C-glycosylation reactions.

Catalytic Mechanism

Analysis of crystal structures has indicated that for plant glycosyltransferases, a histidine residue at the 5'-end (between 10 and 30 bp) is critical to initiate the catalytic reaction through deprotonation of the substrate . This residue was mapped to His24 (H24) of SbCGTa and His23 of SbCGTb . When these histidine residues were mutated into alanine, the enzyme glycosylation activities decreased remarkably .

The His24 of SbCGTa was found to be close to the 2-OH group of 2-hydroxynaringenin and could initiate the glycosylation reaction . This provides structural evidence for the importance of the 2-hydroxyl group in 2-hydroxynaringenin for its role as a substrate in C-glycosylation reactions.

Research Applications and Methodologies

Research on 2-hydroxynaringenin has employed various methodologies to understand its biosynthesis, properties, and functions.

Analytical Methods

Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to determine flavone C-glycosides derived from 2-hydroxynaringenin . In one study, researchers examined the accumulation patterns of nine flavone C-glycosides in tea plants using this method .

Mass spectrometry has been used to analyze reaction products from enzymatic assays involving 2-hydroxynaringenin . For example, UGT708A6 activity assays were analyzed by LC-MS using a system consisting of an Agilent 1100 high-performance liquid chromatography pump and a Bruker micrOTOF-Q II mass spectrometer .

Expression Systems

Various expression systems have been used to produce recombinant enzymes for studying 2-hydroxynaringenin metabolism:

  • Escherichia coli: Used for expressing glycosyltransferases like UGT708A6, with co-expression of chaperone proteins to enhance solubility .

  • Yeast: Employed for heterologous expression of enzymes like CsF2H and CsCGT1, allowing for functional characterization of the flavone C-glycoside biosynthesis pathway .

These systems have enabled researchers to characterize the enzymes involved in 2-hydroxynaringenin metabolism and to elucidate the biosynthetic pathways of flavone C-glycosides in various plants.

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